6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(3-Hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a fused heterocyclic compound comprising a pyrrolidine ring fused to a pyrimidine-dione core. Key structural features include a 3-hydroxypropyl side chain at position 6 and a 3-methylphenyl substituent at position 3. The hydroxypropyl group enhances hydrophilicity, while the 3-methylphenyl moiety contributes steric and electronic effects.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-2-5-11(8-10)14-13-12(17-16(22)18-14)9-19(15(13)21)6-3-7-20/h2,4-5,8,14,20H,3,6-7,9H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNPGRIOAFXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrrolo-Pyrimidine-dione vs. Pyrimidine-dione Derivatives
- Target Compound : Features a pyrrolidine ring fused to the pyrimidine-dione core. This increases molecular rigidity and may enhance binding to hydrophobic pockets in biological targets.
- Compound 4 () : A pyrimidine-2,4-dione derivative with benzyloxy and methoxymethyl substituents. Lacks the fused pyrrolidine ring, resulting in greater conformational flexibility .
- Compound 7 () : Similar to Compound 4 but replaces benzyloxy groups with hydroxyl groups, improving aqueous solubility .
Pyrrolo-Pyrimidine-dione vs. Pyrazolo-Pyrimidine-dione
- Compound: A pyrazolo[3,4-d]pyrimidine-4,6-dione derivative with 3- and 4-methylphenyl groups.
Substituent Effects
Hydrophilic vs. Lipophilic Side Chains
- The hydroxypropyl group in the target compound balances lipophilicity and solubility, unlike the highly lipophilic benzyloxy groups in Compound 4 or the polar hydroxymethyl groups in Compound 7 .
- The 3-methylphenyl group in the target compound may induce steric hindrance compared to the 4-methylphenyl group in the compound, affecting target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
